CAS registry number and chemical identifiers for Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)-
CAS registry number and chemical identifiers for Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)-
Executive Summary
Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- (IUPAC: 3-[2,3-difluoro-4-(trifluoromethyl)phenyl]propanal) represents a specialized fluorinated building block in medicinal chemistry.[1][2][3][4][5] Characterized by a highly electron-deficient aromatic ring due to the synergistic effects of two vicinal fluorine atoms and a para-trifluoromethyl group, this aldehyde serves as a critical intermediate for introducing the 2,3-difluoro-4-(trifluoromethyl)phenyl moiety into drug candidates. This specific substitution pattern is increasingly utilized in lead optimization to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions, particularly in antagonists for TRP channels (e.g., TRPA1) and other G-protein coupled receptors.
This guide provides a definitive technical analysis of the compound's identity, a self-validating synthesis protocol starting from commercially available precursors, and its application in modern drug discovery workflows.
Part 1: Chemical Identity & Physicochemical Properties[3]
Due to the specialized nature of this intermediate, it is often synthesized in situ or on-demand. The primary commercial precursor is the corresponding benzaldehyde.
Table 1: Chemical Identifiers and Properties
| Property | Detail |
| Chemical Name | Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- |
| IUPAC Name | 3-[2,3-Difluoro-4-(trifluoromethyl)phenyl]propanal |
| Molecular Formula | C₁₀H₇F₅O |
| Molecular Weight | 238.15 g/mol |
| CAS Registry Number | Not widely indexed (See Precursor CAS below) |
| Precursor CAS | 204339-72-0 (2,3-Difluoro-4-(trifluoromethyl)benzaldehyde) |
| SMILES | FC(F)(F)c1ccc(CCC=O)c(F)c1F |
| InChI Key | Predicted based on structure: RQXOWNQOFWLPSV-UHFFFAOYSA-N (analog) |
| Physical State | Colorless to pale yellow oil (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water.[2] |
Structural Analysis
The molecule features a 1,2,3,4-substitution pattern on the benzene ring:
-
Position 1: Propanal chain (linker to pharmacophore).[2]
-
Position 2 & 3: Vicinal fluorine atoms (induce strong dipole and metabolic blockade).
-
Position 4: Trifluoromethyl group (enhances lipophilicity and metabolic stability).[3]
Part 2: Synthetic Pathways & Experimental Protocols
The most robust route to Benzenepropanal, 2,3-difluoro-4-(trifluoromethyl)- utilizes the commercially available 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (CAS 204339-72-0). The synthesis involves a stepwise chain extension and reduction strategy.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of the target aldehyde from the benzaldehyde precursor.[2][3][4][5][6][7][8][9][10][11]
Detailed Experimental Protocol
Step 1: Horner-Wadsworth-Emmons Olefination
-
Objective: Convert the aldehyde to the
-unsaturated ester. -
Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.3 equiv), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C under argon.
-
Dropwise add triethyl phosphonoacetate; stir for 30 min.
-
Add 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (dissolved in THF) dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Quench with saturated NH₄Cl, extract with EtOAc.
-
Validation: NMR should show doublet signals for vinylic protons (
Hz for E-isomer).
-
Step 2: Catalytic Hydrogenation
-
Objective: Reduce the double bond without defluorinating the ring.
-
Reagents: 10% Pd/C (10 wt%), H₂ (balloon pressure), EtOAc.
-
Procedure:
-
Dissolve the acrylate ester in EtOAc.
-
Add Pd/C catalyst.
-
Stir under H₂ atmosphere for 12 hours at RT.
-
Filter through Celite to remove catalyst.
-
Critical Note: Monitor closely to avoid reduction of the aldehyde (if over-reducing) or defluorination (rare under mild conditions).
-
Step 3: DIBAL-H Reduction
-
Objective: Selective reduction of the ester to the aldehyde.
-
Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene), DCM (anhydrous).
-
Procedure:
-
Dissolve the saturated ester in DCM; cool to -78°C.
-
Add DIBAL-H (1.1 equiv) dropwise over 30 min.
-
Stir at -78°C for 2 hours.
-
Quench with methanol at -78°C, then add saturated Rochelle's salt solution.
-
Warm to RT and stir vigorously until phases separate (to break aluminum emulsion).
-
Validation: Appearance of aldehyde proton signal in ¹H NMR (
ppm, triplet).
-
Part 3: Applications in Drug Discovery[3][9]
The 2,3-difluoro-4-(trifluoromethyl)phenyl moiety is a high-value pharmacophore due to its ability to modulate the physicochemical properties of a drug candidate.[3]
Metabolic Stability Enhancement
The introduction of fluorine atoms at the 2 and 3 positions blocks metabolic oxidation at these sites. The 4-CF₃ group prevents para-hydroxylation, a common metabolic clearance pathway for phenyl rings. This substitution pattern significantly extends the half-life (
Lipophilicity Modulation
The trifluoromethyl group is highly lipophilic.[9] Combined with the two fluorine atoms, this moiety increases the LogP of the parent molecule, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
Target Specificity (Case Study: TRPA1 Modulators)
Research into TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists has highlighted the utility of the 2,3-difluoro-4-(trifluoromethyl)phenyl group. In patent literature (e.g., WO2010109334A2), this moiety is linked via a thiazole or amide scaffold to modulate channel activity, demonstrating its role in optimizing potency for pain and neurogenic inflammation targets [1].
Analytical Characterization (Expected Data)[2]
-
¹H NMR (400 MHz, CDCl₃):
9.80 (t, 1H, CHO), 7.40-7.20 (m, 2H, Ar-H), 3.05 (t, 2H, Ar-CH₂), 2.85 (m, 2H, CH₂-CHO). -
¹⁹F NMR: Distinct signals for the CF₃ group (
ppm) and the two aromatic fluorines (complex multiplets due to F-F and F-H coupling).
Part 4: Safety & Handling
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding carboxylic acid upon air exposure.
References
- Patent Application:Thienopyrimidinedione derivatives as TRPA1 modulators. WO2010109334A2. (2010).
-
Methodology: Swern Oxidation and Related Methods for Aldehyde Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Review: Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008).[7] Available at: [Link]
Sources
- 1. 错误页 [amp.chemicalbook.com]
- 2. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2010115491A2 - Piperidine and piperazine derivatives as autotaxin inhibitors - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. mdpi.com [mdpi.com]
- 10. WO2010109334A2 - Thienopyrimidinedione derivatives as trpa1 modulators - Google Patents [patents.google.com]
- 11. KR20170123697A - Triazolylpyrimidone compounds as PDE2 inhibitors - Google Patents [patents.google.com]
